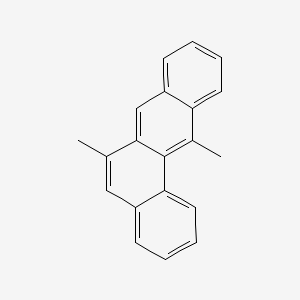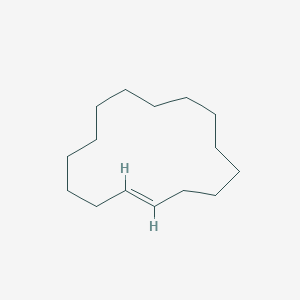
Cyclopentadecene (E)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentadecene (E) is an organic compound with the molecular formula C₁₅H₂₈. It is a cyclic hydrocarbon with a double bond, specifically in the trans configuration, which is denoted by the (E) in its name. This compound is part of the larger family of cycloalkenes and is known for its unique chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentadecene (E) can be synthesized through several methods. One common approach involves the dehydrogenation of cyclopentadecane. Another method includes the ring-closing metathesis of long-chain dienes. The reaction conditions typically involve the use of catalysts such as Grubbs’ catalyst and are carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, cyclopentadecene (E) is often produced through the catalytic dehydrogenation of cyclopentadecane. This process involves heating cyclopentadecane in the presence of a dehydrogenation catalyst, such as platinum or palladium, at high temperatures. The resulting product is then purified through distillation to obtain cyclopentadecene (E) with high purity .
Chemical Reactions Analysis
Types of Reactions
Cyclopentadecene (E) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclopentadecanone or other oxygenated derivatives.
Reduction: The double bond in cyclopentadecene (E) can be reduced to form cyclopentadecane.
Substitution: It can undergo substitution reactions, particularly at the allylic position, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is typically used for reduction.
Substitution: Allylic bromination can be achieved using N-bromosuccinimide (NBS) in the presence of light or a radical initiator.
Major Products Formed
Oxidation: Cyclopentadecanone and other oxygenated compounds.
Reduction: Cyclopentadecane.
Substitution: Allylic bromides and other substituted derivatives.
Scientific Research Applications
Cyclopentadecene (E) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Cyclopentadecene (E) is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of cyclopentadecene (E) depends on the specific application and the target moleculeThe molecular targets and pathways involved vary depending on the specific biological or chemical context in which it is used .
Comparison with Similar Compounds
Similar Compounds
Cyclopentadecane: A saturated hydrocarbon with similar structural features but lacking the double bond.
Cyclohexadecene: Another cyclic alkene with a similar ring size but different chemical properties due to the position and configuration of the double bond.
Cyclododecene: A smaller cyclic alkene with different reactivity and applications.
Uniqueness
Cyclopentadecene (E) is unique due to its specific ring size and the presence of a trans double bond, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic applications and industrial processes where other similar compounds may not be as effective .
Properties
CAS No. |
2146-35-2 |
|---|---|
Molecular Formula |
C15H28 |
Molecular Weight |
208.38 g/mol |
IUPAC Name |
cyclopentadecene |
InChI |
InChI=1S/C15H28/c1-2-4-6-8-10-12-14-15-13-11-9-7-5-3-1/h1-2H,3-15H2/b2-1+ |
InChI Key |
BKUVLGADJFPJRI-OWOJBTEDSA-N |
Isomeric SMILES |
C1CCCCCC/C=C/CCCCCC1 |
Canonical SMILES |
C1CCCCCCC=CCCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


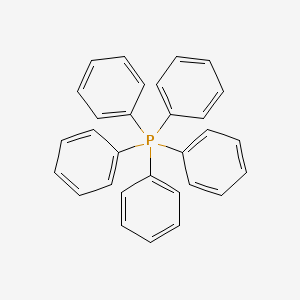
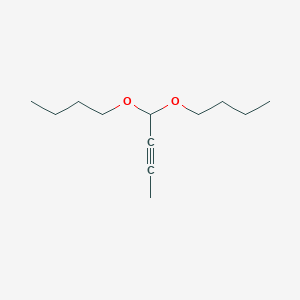
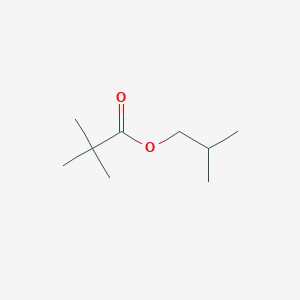
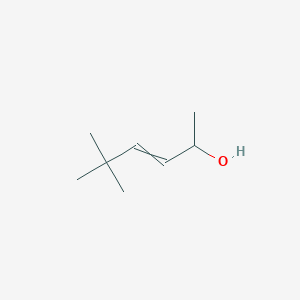
![3-[(2S,3S)-8-Ethenyl-13-ethyl-3,7,12,17,20-pentamethyl-2,3-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B14749156.png)
![1-Oxaspiro[5.5]undecane-2,4-dione](/img/structure/B14749160.png)

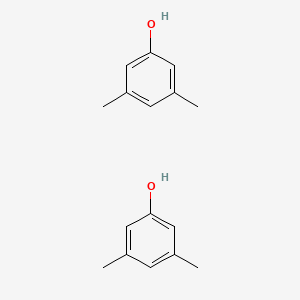
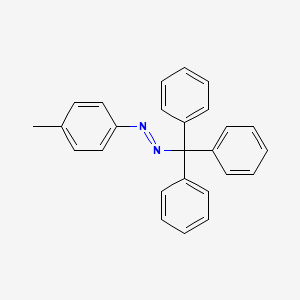
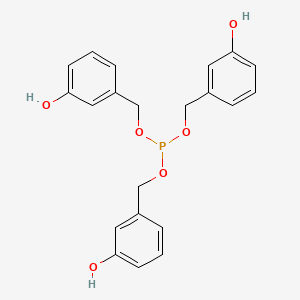
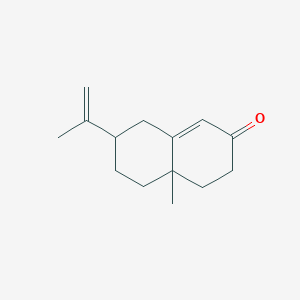
![N-[[4-[3-[2,6-difluoro-3-(propylsulfonylamino)benzoyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]phenyl]methyl]-5-[[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]pentanamide](/img/structure/B14749184.png)
![2-(2-pyridin-3-ylethynyl)-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole](/img/structure/B14749190.png)
